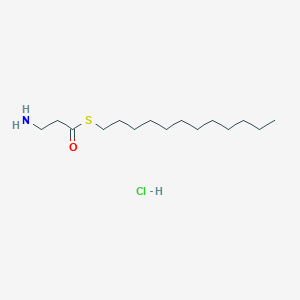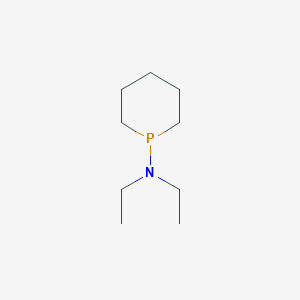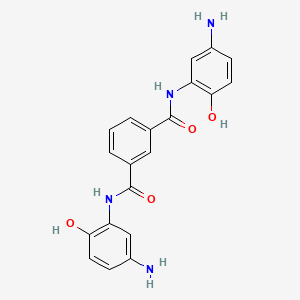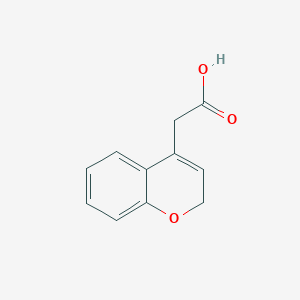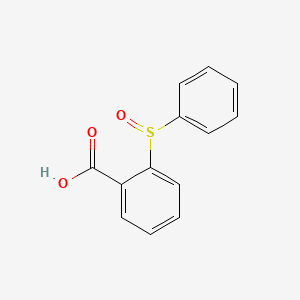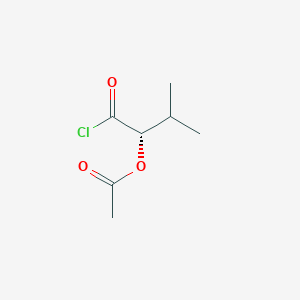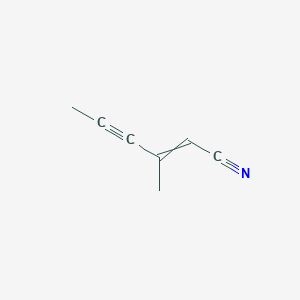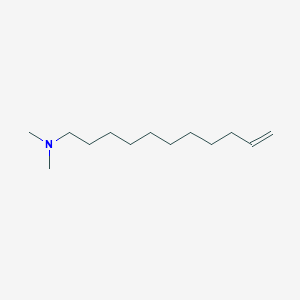
N,N-Dimethyl-10-undecen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-10-undecen-1-amine is an organic compound with the molecular formula C13H27N It is a tertiary amine with a long aliphatic chain and a terminal double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-10-undecen-1-amine can be synthesized through the reaction of 11-bromo-1-undecene with N,N-dimethylamine. The process involves dissolving 11-bromo-1-undecene in toluene and adding a 50 wt% N,N-dimethylamine solution in tetrahydrofuran (THF). The mixture is stirred at 60°C for two days. After the reaction, the mixture is extracted with saturated sodium bicarbonate solution and distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated by evaporating the solvent under vacuum. The resulting colorless liquid is dried in vacuo at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-10-undecen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Saturated amines like N,N-dimethylundecylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-10-undecen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of biological membranes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-10-undecen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function. The double bond in the aliphatic chain can also participate in chemical reactions, further influencing the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
10-Undecen-1-amine: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethylhexan-1-amine: Shorter aliphatic chain but similar functional groups.
N,N-Dimethyl-2-propen-1-amine: Contains a shorter chain and a different position of the double bond.
Uniqueness
N,N-Dimethyl-10-undecen-1-amine is unique due to its long aliphatic chain with a terminal double bond and the presence of two methyl groups on the nitrogen atom. This structure provides distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
34832-45-6 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N,N-dimethylundec-10-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4H,1,5-13H2,2-3H3 |
InChI Key |
KQPNDANLVGDRQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



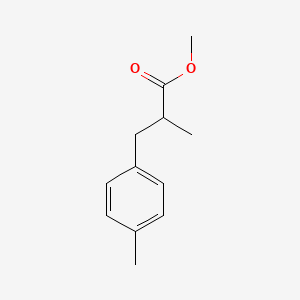
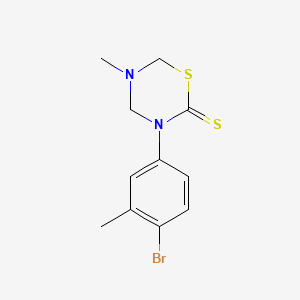
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
